molecular formula C12H23NO2 B7895708 Ethyl 6-((cyclopropylmethyl)amino)hexanoate

Ethyl 6-((cyclopropylmethyl)amino)hexanoate

Cat. No.: B7895708
M. Wt: 213.32 g/mol
InChI Key: ORNPGDIBJYDNIY-UHFFFAOYSA-N
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Description

Ethyl 6-((cyclopropylmethyl)amino)hexanoate is an organic compound with the molecular formula C12H23NO2. It is characterized by the presence of an ester functional group and a tertiary amine. This compound is of interest due to its unique chemical structure, which includes a cyclopropylmethyl group, making it a subject of study in various fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((cyclopropylmethyl)amino)hexanoate typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of an acid catalyst. The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction using cyclopropylmethyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((cyclopropylmethyl)amino)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-((cyclopropylmethyl)amino)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-((cyclopropylmethyl)amino)hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group may enhance binding affinity to certain biological targets, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-((ethyl)amino)hexanoate
  • Ethyl 6-((methyl)amino)hexanoate
  • Ethyl 6-((propyl)amino)hexanoate

Uniqueness

Ethyl 6-((cyclopropylmethyl)amino)hexanoate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .

Properties

IUPAC Name

ethyl 6-(cyclopropylmethylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-2-15-12(14)6-4-3-5-9-13-10-11-7-8-11/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNPGDIBJYDNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCNCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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